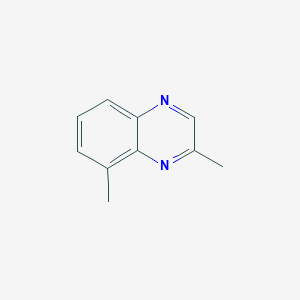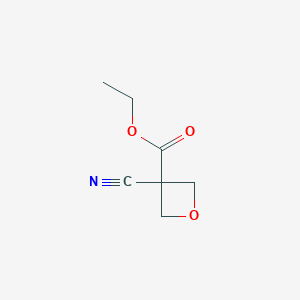
(R)-1-(methoxycarbonyl)azetidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(methoxycarbonyl)azetidine-2-carboxylic acid is a chiral azetidine derivative Azetidines are four-membered nitrogen-containing heterocycles that exhibit significant ring strain, making them highly reactive and valuable in synthetic organic chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(methoxycarbonyl)azetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is highly efficient and provides a direct route to functionalized azetidines.
Industrial Production Methods
Industrial production of azetidine derivatives often involves the use of microwave irradiation and solid supports to enhance reaction efficiency and yield. For example, the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation has been reported as an effective method .
化学反应分析
Types of Reactions
®-1-(methoxycarbonyl)azetidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the azetidine ring to more saturated structures.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include functionalized azetidines, oxetanes, and various substituted derivatives, which can be further utilized in synthetic applications.
科学研究应用
®-1-(methoxycarbonyl)azetidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ®-1-(methoxycarbonyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biochemical effects, depending on the target and the context in which the compound is used .
相似化合物的比较
Similar Compounds
Azetidine-2-carboxylic acid: A simpler azetidine derivative with similar reactivity but lacking the methoxycarbonyl group.
Oxetane derivatives: Four-membered oxygen-containing heterocycles that share some reactivity characteristics with azetidines.
Aziridines: Three-membered nitrogen-containing heterocycles that are more strained and reactive than azetidines.
Uniqueness
®-1-(methoxycarbonyl)azetidine-2-carboxylic acid is unique due to its chiral nature and the presence of both a methoxycarbonyl group and a carboxylic acid group. These functional groups enhance its reactivity and make it a versatile intermediate for further chemical transformations .
属性
分子式 |
C6H9NO4 |
|---|---|
分子量 |
159.14 g/mol |
IUPAC 名称 |
(2R)-1-methoxycarbonylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-11-6(10)7-3-2-4(7)5(8)9/h4H,2-3H2,1H3,(H,8,9)/t4-/m1/s1 |
InChI 键 |
UMTGFXBGKMEXAO-SCSAIBSYSA-N |
手性 SMILES |
COC(=O)N1CC[C@@H]1C(=O)O |
规范 SMILES |
COC(=O)N1CCC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11919500.png)
![8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B11919502.png)

![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine](/img/structure/B11919515.png)







![7-Methylpyrido[2,3-D]pyrimidin-4-amine](/img/structure/B11919559.png)
